Cytochrome c(88-104)(domestic pigeon)
Description
Biochemical Identity and Sequence Characteristics
Cytochrome c (88-104) (Domestic Pigeon), often abbreviated as PCC 88-104, is a 17-amino acid peptide derived from the carboxyl-terminal region of pigeon cytochrome c. Its sequence (H-Lys-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Ala-Lys-OH ) corresponds to residues 88–104 of the full-length protein. Structurally, this peptide adopts an α-helical conformation stabilized by residues 88–98, which act as a structural scaffold for the immunodominant COOH-terminal pentapeptide (residues 99–103).
| Property | Value |
|---|---|
| Molecular Formula | C₈₄H₁₄₄N₂₄O₂₅ |
| Molecular Weight | 1890.19 g/mol |
| Isoelectric Point (pI) | ~10.5 (basic due to lysine residues) |
| Key Structural Motif | α-helix (residues 88–98) |
The peptide’s positively charged lysine residues (positions 1, 12, and 17) enhance its interaction with MHC class II molecules, particularly I-Eᵏ. X-ray crystallography studies reveal that residues 95–104 form the core antigenic determinant, with alanine at position 95 (p9) playing a unique role in MHC binding compared to lysine in homologous peptides.
Historical Context in Immunological Research
Since the 1980s, PCC 88-104 has served as a model antigen for studying T cell receptor (TCR)-MHC interactions. Early work demonstrated that this peptide activates T cells from B10.A mice primed with pigeon cytochrome c, establishing it as a tool for dissecting antigen processing and presentation. Key milestones include:
- 1983 : Identification of residues 88–103 as the minimal sequence required for full T cell stimulation.
- 1988 : Structural characterization showing that non-native NH₂-terminal residues (88–94) enhance antigenic potency without altering MHC binding.
- 2002 : Crystal structures of PCC 88-104 bound to I-Eᵏ revealed how MHC class II enforces an extended peptide conformation, contrasting with the kinked peptides seen in MHC class I.
This peptide also advanced understanding of T cell antagonism , where single amino acid substitutions (e.g., Thr→Ser at position 102) convert it into a weak agonist or antagonist.
Role in Adaptive Immunity and T Cell Activation
PCC 88-104 activates CD4⁺ T cells via I-Eᵏ-restricted presentation. The mechanism involves:
- MHC Binding : The peptide binds I-Eᵏ through:
TCR Recognition : The COOH-terminal residues (99–104) directly contact the TCR. Key interactions include:
Immunodominance : Over 70% of cytochrome c-specific T cells in B10.A mice recognize PCC 88-104, attributed to its high-affinity MHC binding and structural stability.
Table 1: Functional Residues in PCC 88-104
| Residue | Role | Citation |
|---|---|---|
| Lys88 | MHC anchor (p1 pocket) | |
| Ala95 | Unique p9 anchor for I-Eᵏ | |
| Tyr100 | TCR contact via hydrogen bonding | |
| Lys103 | Stabilizes TCR-MHC interface |
This peptide’s utility extends to studying immune deviation , where its administration during Toxoplasma gondii infection biases CD4⁺ T cells toward a Th1 phenotype via IL-12-dependent mechanisms.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H144N24O25/c1-13-43(6)65(107-80(129)59(38-42(4)5)106-79(128)61(40-64(114)115)104-69(118)45(8)94-73(122)54(24-20-36-92-84(90)91)99-76(125)56(30-32-63(112)113)98-67(116)44(7)93-72(121)52(88)21-14-17-33-85)81(130)96-47(10)70(119)103-60(39-50-25-27-51(110)28-26-50)78(127)105-58(37-41(2)3)77(126)100-53(22-15-18-34-86)75(124)101-55(29-31-62(89)111)74(123)95-48(11)71(120)108-66(49(12)109)82(131)97-46(9)68(117)102-57(83(132)133)23-16-19-35-87/h25-28,41-49,52-61,65-66,109-110H,13-24,29-40,85-88H2,1-12H3,(H2,89,111)(H,93,121)(H,94,122)(H,95,123)(H,96,130)(H,97,131)(H,98,116)(H,99,125)(H,100,126)(H,101,124)(H,102,117)(H,103,119)(H,104,118)(H,105,127)(H,106,128)(H,107,129)(H,108,120)(H,112,113)(H,114,115)(H,132,133)(H4,90,91,92)/t43-,44-,45-,46-,47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAFHHXLLVUAZ-XKHMURAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H144N24O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856122 | |
| Record name | L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86579-06-8 | |
| Record name | L-Lysyl-L-alanyl-L-alpha-glutamyl-L-arginyl-L-alanyl-L-alpha-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-L-alanyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytochrome c(88-104)(domestic pigeon) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of cytochrome c(88-104)(domestic pigeon) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cytochrome c(88-104)(domestic pigeon) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in interactions with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents in SPPS include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups from amino acids during synthesis.
Cleavage Reagents: The peptide is typically cleaved from the resin using a mixture of TFA and scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The primary product of the synthesis is the cytochrome c(88-104)(domestic pigeon) peptide itself. During degradation, the peptide may be broken down into smaller fragments or individual amino acids .
Scientific Research Applications
Cytochrome c(88-104)(domestic pigeon) has several scientific research applications:
Immunology: It is used to study T cell responses and the activation of specific T cell clones.
Biochemistry: Researchers use this peptide to investigate protein-protein interactions and the role of cytochrome c in cellular processes.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting immune responses.
Mechanism of Action
Cytochrome c(88-104)(domestic pigeon) exerts its effects by stimulating T cell responses. The peptide binds to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, which then present the peptide to T cell receptors (TCRs) on T cells. This interaction leads to the activation and proliferation of T cells, which play a critical role in the immune response .
Comparison with Similar Compounds
Structural and Functional Homologs
The following table compares PCC 88-104 with structurally related cytochrome c peptides and other antigenic fragments:
Key Research Findings
(A) Antigenic Specificity and Cross-Reactivity
- PCC 88-104 vs. Moth Cytochrome c (m88-103): PCC 88-104 and moth m88-103 share 70% sequence homology but differ at residues 87–88 (KK in PCC vs. KE in moth). These differences reduce moth peptide binding to I-E<sup>k</sup> and alter TCR activation.
(B) Role of Critical Residues
- Position 99 (Q vs. K):
Substitution of lysine (K) with glutamine (Q) at position 99 (PCC 81-104 [99Q]) diminishes IL-2 production in T-cell hybridomas, indicating this residue stabilizes MHC-peptide-TCR interactions . - Hydrophobic Core (L<sup>94</sup>, A<sup>100</sup>):
Mutations in these residues disrupt MHC binding and TCR recognition .
(C) MHC Haplotype Dependency
- PCC 88-104 binds preferentially to I-E<sup>k</sup> but can also engage I-E<sup>b</sup> and I-E<sup>s</sup> with reduced efficiency. In contrast, moth m88-103 shows stronger binding to I-E<sup>s</sup> .
Biochemical and Immunological Properties
| Property | PCC 88-104 | Moth m88-103 | PCC 81-104 [99Q] |
|---|---|---|---|
| Molecular Weight (g/mol) | 1890.19 | ~1800 (estimated) | 1905.21 |
| CAS Number | 86579-06-8 | Not reported | Not reported |
| T-cell Activation | High (IL-2, IFN-γ) | Moderate (partial agonist) | Low (defective signaling) |
| MHC Binding Affinity (Kd) | 10–100 nM (I-E<sup>k</sup>) | 100–500 nM (I-E<sup>k</sup>) | >1 µM (I-E<sup>k</sup>) |
Q & A
Q. What structural and functional characteristics define the Cytochrome c(88-104) fragment in domestic pigeons?
The Cytochrome c(88-104) fragment corresponds to a region spanning residues 88–104 in the mature pigeon Cytochrome c protein. This region includes the C-terminal α-helix and is critical for interactions with mitochondrial membranes and apoptotic signaling. Synthetic peptides corresponding to this fragment (e.g., residues 66–104) have been used to generate monoclonal antibodies, such as 7H8.2C12, which target epitopes within residues 93–104 . Structural validation typically employs circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to confirm helical stability under physiological conditions.
Q. How is Cytochrome c(88-104) utilized in T-cell immunogenicity studies?
Cytochrome c(88-104) exhibits full stimulatory activity for I-Ek-restricted T cells in B10.A mice primed with pigeon Cytochrome c. Experimental protocols involve immunizing mice with the full-length protein, isolating T cells, and measuring proliferation or cytokine release in response to the 88-104 peptide. Controls should include scrambled peptides or truncations (e.g., 81-104) to validate specificity . Flow cytometry with intracellular cytokine staining (ICS) is recommended for quantifying antigen-specific T-cell responses.
Advanced Research Questions
Q. What experimental challenges arise when mapping epitopes within Cytochrome c(88-104) for antibody development?
Epitope mapping requires resolving overlapping peptide fragments (e.g., 81-104 vs. 66-104) to identify precise binding regions. Competitive ELISA using synthetic peptides (e.g., 93-104) can confirm antibody specificity, as demonstrated for the 7H8.2C12 monoclonal antibody . However, conformational changes in the peptide under non-reducing conditions may alter epitope accessibility, necessitating cross-validation via Western blot (denaturing conditions) and immunofluorescence (native conditions).
Q. How can researchers resolve contradictions in functional data between Cytochrome c(88-104) and truncated variants?
Discrepancies in T-cell activation or apoptotic activity between full-length Cytochrome c and the 88-104 fragment may arise from loss of tertiary interactions (e.g., heme coordination in residues 1-80). To address this, perform comparative assays using recombinant full-length protein (Uniprot: P99999) and synthetic peptides under identical redox conditions. Include negative controls (e.g., Cytochrome c from non-homologous species) to rule out cross-reactivity .
Q. What computational strategies improve the design of Cytochrome c(88-104) analogs for mechanistic studies?
Molecular dynamics (MD) simulations can model the peptide’s helical stability and membrane-binding affinity. Parameterize simulations using NMR-derived structural data and validate with experimental assays (e.g., liposome binding studies). For immunogenicity predictions, leverage tools like NetMHCII for peptide-MHC binding affinity analysis, though in vitro validation in murine models remains essential .
Q. How should researchers address ethical and reproducibility concerns in animal models using Cytochrome c(88-104)?
When using B10.A mice, adhere to institutional guidelines for humane endpoints and sample sizes. For reproducibility, document peptide synthesis methods (e.g., solid-phase peptide synthesis purity ≥95%) and storage conditions (e.g., lyophilized at −80°C in argon). Publicly share raw flow cytometry data and statistical analysis protocols (e.g., ΔΔCt for qPCR) to align with standards like MIAME (Microarray Gene Expression Data) .
Methodological Considerations
Q. What are best practices for validating antibody specificity against Cytochrome c(88-104) in cross-species studies?
Use peptide arrays or SPOT synthesis to test cross-reactivity with homologs (e.g., horse or Drosophila Cytochrome c). For immunohistochemistry (IHC), include tissue lysates from non-target species (e.g., murine heart) as negative controls. Epitope conservation analysis via Clustal Omega can guide antibody selection for phylogenetically broad applications .
Q. How can researchers optimize Cytochrome c(88-104) delivery in apoptosis assays?
For intracellular delivery, use cell-penetrating peptides (CPPs) like TAT conjugated to Cytochrome c(88-104). Validate penetration efficiency via confocal microscopy with fluorescently labeled peptides. Monitor apoptosis via caspase-3 activation (Western blot) and Annexin V staining, ensuring mitochondrial depolarization controls (e.g., CCCP treatment) are included .
Data Interpretation and Limitations
Q. What limitations arise from in vitro studies of Cytochrome c(88-104), and how can they be mitigated?
In vitro models may lack physiological redox gradients or cofactors (e.g., heme). Address this by supplementing assays with mitochondrial lysates or using permeabilized cells. For T-cell studies, confirm in vivo relevance by comparing peptide-induced responses with whole-protein immunizations .
Q. How should conflicting data on the apoptotic potency of Cytochrome c(88-104) be analyzed?
Contradictions may stem from peptide aggregation or oxidation during storage. Characterize peptide stability via mass spectrometry and dynamic light scattering (DLS) pre-assay. Statistically analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to quantify EC50 variability across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
